molecular formula C15H14ClNOS B2874504 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide CAS No. 1234897-04-1

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide

Cat. No. B2874504
CAS RN: 1234897-04-1
M. Wt: 291.79
InChI Key: MFNPWPZKOAVBOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, was achieved through a five-step substitution reaction . The structure of the synthesized compound was confirmed by various spectroscopy methods including MS, 1H NMR, 13C NMR, and FT-IR .


Molecular Structure Analysis

The molecular structure of the synthesized compound was determined by X-ray single crystal diffraction . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization . Further studies were conducted to reveal the molecular structural features, molecular conformation, and some special physicochemical properties of the compound .

Scientific Research Applications

Organic Synthesis Intermediates

“2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide” serves as an important intermediate in organic synthesis. Its structure, confirmed by various spectroscopy methods, allows for the creation of boronic acid derivatives . These derivatives are crucial in reactions like the Suzuki–Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Anticancer Agents

The indole nucleus, which is structurally similar to the core of our compound, is found in many synthetic drug molecules with anticancer properties . By extension, “2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide” could be utilized in the development of new anticancer agents, given its potential to bind with high affinity to multiple receptors.

Antimicrobial Applications

Thiophene derivatives, which include the thiophen-3-ylmethyl moiety present in our compound, have shown significant antimicrobial properties . This makes it a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.

Material Science

The thiophene moiety is also integral in material science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs) . The compound’s structural features could be exploited to enhance the performance of these materials in terms of efficiency and stability.

Anti-Inflammatory Drugs

Thiophene-based compounds, such as suprofen, are known for their anti-inflammatory properties . The presence of the thiophene ring in “2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide” suggests that it could be synthesized into drugs that reduce inflammation in medical conditions.

Anesthetic Agents

Articaine, a dental anesthetic, has a thiophene framework similar to our compound . This indicates the potential of “2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide” to be developed into local anesthetic agents, particularly for dental procedures.

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-14-4-2-1-3-13(14)15(18)17(12-5-6-12)9-11-7-8-19-10-11/h1-4,7-8,10,12H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNPWPZKOAVBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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